(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and protein synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, have similar structures and properties.
Amino Acids: Other amino acids with substituted aromatic rings, such as tyrosine and phenylalanine, can be compared to (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8ClNO2S |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
KCKBVFFCLXOLQG-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=C1C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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